1-benzyl-4-{4-[2-(morpholin-4-yl)-2-oxoethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one
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Overview
Description
1-Benzyl-4-{4-[2-(morpholin-4-yl)-2-oxoethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one is a complex organic compound with a unique structure that combines several functional groups, including a morpholine ring, a triazole ring, and a pyrrolidinone ring
Preparation Methods
The synthesis of 1-benzyl-4-{4-[2-(morpholin-4-yl)-2-oxoethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one typically involves multiple steps. One common method includes the reaction of pyruvic acid, oxalyl chloride, and morpholine in dichloromethane to obtain 1-(morpholin-4-yl)propane-1,2-dione. This intermediate is then reacted with 4-allylthiosemicarbazide in ethanol to form the desired compound . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-{4-[2-(morpholin-4-yl)-2-oxoethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or triazole rings, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1-Benzyl-4-{4-[2-(morpholin-4-yl)-2-oxoethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-benzyl-4-{4-[2-(morpholin-4-yl)-2-oxoethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit tubulin polymerization or modulate kinase signaling pathways, leading to effects such as cell cycle arrest or apoptosis .
Comparison with Similar Compounds
Similar compounds to 1-benzyl-4-{4-[2-(morpholin-4-yl)-2-oxoethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one include:
1-Benzyl-2-(2-morpholin-4-yl-ethylsulfanyl)-1H-benzoimidazole: Shares the morpholine and benzyl groups but differs in the core structure.
4-Amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines: Contains a similar morpholine group but has a different heterocyclic core.
Copper and Nickel complexes with 3-(morpholin-4-yl)propane-2,3-dione 4-allylthiosemicarbazone: These complexes share the morpholine group and are used in similar applications.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C19H23N5O3S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-benzyl-4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H23N5O3S/c25-16-10-15(12-23(16)11-14-4-2-1-3-5-14)18-20-21-19(28)24(18)13-17(26)22-6-8-27-9-7-22/h1-5,15H,6-13H2,(H,21,28) |
InChI Key |
KZOWTLORIVCIQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=NNC2=S)C3CC(=O)N(C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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